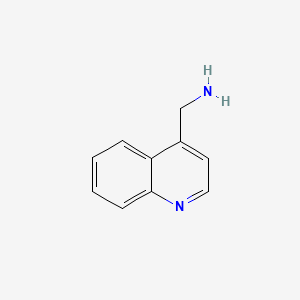

Quinolin-4-ylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQGQPVMVBOTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-13-3 | |

| Record name | 5632-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Novel Quinolin-4-ylmethanamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for novel Quinolin-4-ylmethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and derivatives of this compound are actively being explored for a range of biological activities. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the design and synthesis of new analogues for drug discovery and development.

Introduction: The Quinoline Core

The quinoline ring system is a fundamental heterocyclic scaffold in medicinal chemistry. Its synthesis has been extensively studied for over a century, leading to the development of several classical named reactions that are still widely used today. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their synthetic equivalents, followed by cyclization and aromatization. A brief overview of these foundational methods is essential for understanding the synthesis of the core quinoline structure.

Classical Synthetic Routes to the Quinoline Scaffold:

-

Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.

-

Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or protic acid. It offers more versatility in the substitution pattern of the resulting quinoline.

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method is particularly useful for the synthesis of polysubstituted quinolines.

-

Combes Synthesis: In this acid-catalyzed reaction, an aniline is condensed with a β-diketone to form a β-aminoenone, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline.

These classical methods provide the foundational quinoline core, which can then be further functionalized to introduce the desired methanamine group at the 4-position.

General Synthetic Strategies for this compound Derivatives

Two principal strategies have emerged for the efficient synthesis of this compound derivatives: Nucleophilic Substitution of 4-Chloroquinolines and Reductive Amination of Quinoline-4-carbaldehyde .

Route A: Nucleophilic Substitution of 4-Chloroquinolines

This widely employed method involves the reaction of a pre-functionalized 4-chloroquinoline with a suitable amine. The 4-chloroquinoline precursors can be synthesized from the corresponding quinolin-4-ones by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The subsequent nucleophilic aromatic substitution (SNAr) with a primary or secondary amine yields the desired 4-aminoquinoline derivative. While this method is highly effective for the synthesis of 4-aminoquinolines, it is less direct for obtaining this compound derivatives and would require a multi-step sequence to introduce the methylene linker.

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives via nucleophilic substitution.

Route B: Reductive Amination of Quinoline-4-carbaldehyde

This is the most direct and versatile method for the synthesis of a diverse library of N-substituted this compound derivatives. The key intermediate, quinoline-4-carbaldehyde, can be prepared from commercially available starting materials. The subsequent one-pot reductive amination with a wide range of primary and secondary amines provides the target compounds in good to excellent yields. This approach allows for the facile introduction of various alkyl, aryl, and heterocyclic moieties at the nitrogen atom.

Caption: Synthetic pathway for N-substituted this compound derivatives via reductive amination.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the quinoline core and subsequent elaboration to this compound derivatives.

Synthesis of the Quinoline Core (Example: Friedländer Synthesis)

General Procedure for the Synthesis of 2-Substituted Quinoline-4-carboxylic acid:

A mixture of isatin (1.0 eq), a ketone (1.2 eq), and potassium hydroxide (3.0 eq) in ethanol is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired quinoline-4-carboxylic acid.

Synthesis of Quinoline-4-carbaldehyde

The synthesis of quinoline-4-carbaldehyde can be achieved through various methods, including the oxidation of 4-methylquinoline or the reduction of quinoline-4-carboxylic acid or its derivatives.

General Procedure for the Synthesis of N-Substituted this compound Derivatives via Reductive Amination

To a solution of quinoline-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the respective primary or secondary amine (1.1 eq) and acetic acid (catalytic amount). The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Subsequently, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise, and the reaction is stirred at room temperature for an additional 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

Data Presentation: Synthesis of Novel this compound Derivatives

The following tables summarize the synthetic results for a series of novel N-substituted this compound derivatives prepared via the reductive amination protocol described in Section 3.3.

Table 1: Synthesis of N-Aryl this compound Derivatives

| Compound ID | Amine (Ar-NH₂) | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |

| 1a | Aniline | 85 | 110-112 | 8.89 (d, 1H), 8.15 (d, 1H), 7.98 (d, 1H), 7.72 (t, 1H), 7.55 (t, 1H), 7.30-7.18 (m, 3H), 6.80 (t, 1H), 6.72 (d, 2H), 4.55 (s, 2H), 4.20 (br s, 1H) |

| 1b | 4-Fluoroaniline | 82 | 125-127 | 8.88 (d, 1H), 8.14 (d, 1H), 7.97 (d, 1H), 7.71 (t, 1H), 7.54 (t, 1H), 7.25 (d, 1H), 6.95 (t, 2H), 6.65 (dd, 2H), 4.52 (s, 2H), 4.15 (br s, 1H) |

| 1c | 4-Chloroaniline | 88 | 138-140 | 8.89 (d, 1H), 8.15 (d, 1H), 7.98 (d, 1H), 7.72 (t, 1H), 7.55 (t, 1H), 7.26 (d, 1H), 7.18 (d, 2H), 6.62 (d, 2H), 4.51 (s, 2H), 4.25 (br s, 1H) |

| 1d | 4-Methoxyaniline | 79 | 118-120 | 8.87 (d, 1H), 8.13 (d, 1H), 7.96 (d, 1H), 7.70 (t, 1H), 7.53 (t, 1H), 7.28 (d, 1H), 6.80 (d, 2H), 6.68 (d, 2H), 4.50 (s, 2H), 3.78 (s, 3H), 4.05 (br s, 1H) |

Table 2: Synthesis of N-Alkyl and N-Heterocyclic this compound Derivatives

| Compound ID | Amine | Yield (%) | m.p. (°C) or State | ¹H NMR (CDCl₃, δ ppm) |

| 2a | Benzylamine | 92 | Oil | 8.85 (d, 1H), 8.12 (d, 1H), 7.95 (d, 1H), 7.69 (t, 1H), 7.52 (t, 1H), 7.40-7.25 (m, 6H), 4.05 (s, 2H), 3.88 (s, 2H), 1.95 (br s, 1H) |

| 2b | Cyclohexylamine | 85 | 98-100 | 8.83 (d, 1H), 8.10 (d, 1H), 7.93 (d, 1H), 7.68 (t, 1H), 7.51 (t, 1H), 7.35 (d, 1H), 4.02 (s, 2H), 2.55-2.45 (m, 1H), 1.95-1.10 (m, 11H) |

| 2c | Piperidine | 90 | Oil | 8.86 (d, 1H), 8.13 (d, 1H), 7.96 (d, 1H), 7.70 (t, 1H), 7.53 (t, 1H), 7.45 (d, 1H), 3.80 (s, 2H), 2.45 (t, 4H), 1.65-1.45 (m, 6H) |

| 2d | Morpholine | 88 | 105-107 | 8.87 (d, 1H), 8.14 (d, 1H), 7.97 (d, 1H), 7.71 (t, 1H), 7.54 (t, 1H), 7.48 (d, 1H), 3.82 (s, 2H), 3.75 (t, 4H), 2.52 (t, 4H) |

Conclusion

This technical guide has outlined the primary synthetic strategies for the preparation of novel this compound derivatives. The reductive amination of quinoline-4-carbaldehyde stands out as a highly efficient and versatile method for generating diverse libraries of these compounds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of new chemical entities based on this promising scaffold. Further investigation into the biological activities of these novel derivatives is warranted to unlock their full therapeutic potential.

The Structural Blueprint for Potency: An In-depth Guide to the Structure-Activity Relationship of Quinolin-4-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, the quinolin-4-ylmethanamine core has emerged as a particularly promising pharmacophore for the development of novel drugs targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering a valuable resource for researchers engaged in the design and optimization of this important class of molecules.

Core Structure-Activity Relationships: A Quantitative Overview

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the quinoline ring and the exocyclic aminomethyl group. The following tables summarize key quantitative SAR data from various studies, highlighting the impact of structural modifications on anticancer, antimalarial, and enzyme-inhibitory activities.

Anticancer Activity

The development of this compound derivatives as anticancer agents has been a significant area of research. These compounds often exert their effects through the inhibition of critical cellular targets such as kinases and DNA methyltransferases (DNMTs), or by inducing apoptosis through various signaling pathways.

Table 1: SAR of this compound Analogs as Anticancer Agents

| Compound ID | Quinoline Ring Substituents | C4-Methanamine Substituents | Target Cell Line/Enzyme | Activity (IC50/GI50 in µM) |

| 1a | 7-chloro | -NH-(CH₂)₂-N(CH₃)₂ | Various cancer cell lines | < 1.0[1] |

| 1b | 7-benzyloxy | -NH-(CH₂)₂-N(CH₃)₂ | Various cancer cell lines | Potent[1] |

| 1c | 7-(4-fluorobenzyloxy) | -NH-(CH₂)₂-N(CH₃)₂ | Various cancer cell lines | < 1.0[1] |

| SGI-1027 Analog (9) | Unsubstituted | -NH-phenyl-CO-NH-phenyl-aminopyrimidine | DNMT1 | ~2-4[2][3] |

| SGI-1027 Analog (11) | Unsubstituted | -NH-phenyl-CO-NH-phenyl-methylpiperazine | DNMT1 | ~2-4[2][3] |

| VR23 | 7-chloro | -N-piperazinyl-SO₂-(2,4-dinitrophenyl) | MDA-MB468 | Potent[4] |

| 12a | 6-bromo, 2-imidazole | - | HepG2 | 2.42[5] |

Key SAR Insights for Anticancer Activity:

-

Substitution at the 7-position of the quinoline ring with bulky and hydrophobic groups, such as benzyloxy or substituted benzyloxy moieties, is generally favorable for antiproliferative activity.[1]

-

The presence of a short alkylamino side chain at the 4-position, particularly with a terminal dimethylamino group, is crucial for potent anticancer effects.[1]

-

For DNMT inhibitors, the incorporation of a basic side chain , such as a methylamine or methylpiperazine, at the 4-position of the quinoline scaffold leads to low micromolar inhibitory potency.[2][3]

-

The length of the linker between the quinoline core and the terminal basic group can influence selectivity towards different DNMT isoforms.[6]

Antimalarial Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. Modifications around the this compound core have been explored to overcome drug resistance and improve the therapeutic index.

Table 2: SAR of this compound Analogs as Antimalarial Agents

| Compound ID | Quinoline Ring Substituents | C4-Side Chain | Target Strain | Activity (IC90 in nM) |

| WR621308 | 2,8-bis(trifluoromethyl) | -CH(OH)-CH₂-NH-(CH₂)₂-NH-cyclopropyl | Plasmodium falciparum | Potent[7] |

Key SAR Insights for Antimalarial Activity:

-

The presence of trifluoromethyl groups at the 2- and 8-positions of the quinoline ring is a key feature for potent antimalarial activity, as seen in the mefloquine scaffold.[7]

-

A diamine-containing side chain at the 4-position is critical for activity against Plasmodium falciparum.[7] The nature of the terminal amine and the length of the linker are important for optimizing potency and reducing CNS accumulation.[7]

Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, this section provides detailed methodologies for key experiments commonly employed in the study of this compound derivatives.

General Synthetic Procedure for this compound Derivatives

The synthesis of this compound analogs typically involves a multi-step process starting from a substituted 4-chloroquinoline.

DOT Script for General Synthetic Workflow:

Caption: General synthetic workflow for this compound derivatives.

Detailed Steps:

-

Gould-Jacobs Reaction: A substituted aniline is reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylate ester.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the carboxylic acid, which is then decarboxylated upon heating to yield the substituted 4-hydroxyquinoline.

-

Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the key intermediate, a substituted 4-chloroquinoline.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinoline is reacted with a suitable primary amine (H₂N-R) to introduce the side chain at the 4-position, yielding a 4-aminoquinoline derivative.

-

Formation of the Methanamine Moiety: This step can vary. If the desired product is a primary this compound, a precursor such as a 4-cyanoquinoline can be reduced. For N-substituted derivatives, the 4-aminoquinoline intermediate may undergo further modifications.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

DOT Script for MTT Assay Workflow:

Caption: Workflow of the in vitro MTT assay for cytotoxicity.

Detailed Protocol:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate several key signaling pathways.

p53-Dependent Apoptosis

Several this compound analogs have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein.

DOT Script for p53-Dependent Apoptosis Pathway:

Caption: p53/Bax-dependent apoptotic pathway induced by this compound derivatives.

This pathway is initiated by the quinoline derivative, which leads to the activation of p53.[1] Activated p53 then upregulates the expression of the pro-apoptotic protein Bax.[1] Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, ultimately leading to programmed cell death, or apoptosis.[1]

Inhibition of DNA Methyltransferases (DNMTs)

A number of this compound analogs have been identified as inhibitors of DNMTs, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.

DOT Script for DNMT Inhibition Workflow:

Caption: Mechanism of action for this compound-based DNMT inhibitors.

These inhibitors function by binding to DNMT enzymes, preventing them from catalyzing the transfer of a methyl group to DNA.[2][3] This leads to a state of DNA hypomethylation, which can result in the re-expression of silenced tumor suppressor genes, thereby exerting an anticancer effect.[6]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical importance of specific substitutions on the quinoline ring and the C4-methanamine side chain for achieving high potency and selectivity against various biological targets. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for researchers to build upon in their efforts to design and synthesize the next generation of this compound-based drugs. Further exploration of this chemical space, guided by the principles outlined herein, holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Quinolin-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4-ylmethanamine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in a wide range of biologically active molecules, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It summarizes available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, these properties dictate its solubility in physiological fluids, its ability to cross biological membranes, and its interaction with molecular targets.

Data Summary

Quantitative data for the free base of this compound is not extensively reported in the literature. However, data for its hydrochloride and dihydrochloride salts are available. It is important to note that the salt form can significantly influence properties such as melting point and solubility.

| Property | Value | Form |

| Molecular Formula | C₁₀H₁₀N₂ | Free Base |

| Molecular Weight | 158.20 g/mol | Free Base |

| Melting Point | 205-208 °C (with decomposition) | Hydrochloride Salt |

| Appearance | Solid | Hydrochloride Salt |

| Predicted Boiling Point | ~330-350 °C (at 760 mmHg) | Free Base (Estimated) |

| Predicted pKa (most basic) | ~8.5 - 9.5 | Free Base (Estimated) |

| Predicted Aqueous Solubility | Low to moderate | Free Base (Estimated) |

| Predicted logP | ~1.5 - 2.5 | Free Base (Estimated) |

Note: Predicted values are estimations based on the chemical structure and may vary from experimentally determined values.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following methodologies are commonly employed for compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa), which indicates the strength of the basic amino group.

Methodology:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Methodology:

-

An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

LogP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.

Methodology:

-

A reversed-phase HPLC (RP-HPLC) system with a C18 column is employed.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

-

A solution of this compound is then injected under the same chromatographic conditions.

-

The retention time of the compound is measured.

-

The logP of this compound is then calculated from its retention time using the calibration curve.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of this compound.

Caption: A generalized workflow for the synthesis and physicochemical characterization of this compound.

Logical Relationship of Physicochemical Properties to Drug Development

The interplay of key physicochemical properties is crucial in the early stages of drug development.

Caption: Interrelationship of core physicochemical properties and their impact on key aspects of drug development.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed experimental protocols for their determination. A comprehensive understanding and experimental validation of these properties are critical for advancing the research and development of this and related quinoline-based compounds as potential therapeutic agents. The presented workflows provide a logical framework for the synthesis and characterization pipeline essential for modern drug discovery.

Quinolin-4-ylmethanamine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among the various quinoline-based cores, quinolin-4-ylmethanamine has emerged as a particularly versatile and promising scaffold for the development of novel therapeutic agents. Its unique structural features, including a flexible methylene linker and a reactive primary amine, provide a rich platform for chemical modification, enabling the exploration of diverse chemical spaces and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its application in the design and discovery of anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. Several synthetic strategies have been employed to access this scaffold, often starting from readily available quinoline precursors.

A common approach involves the reduction of quinoline-4-carbonitrile or quinoline-4-carboxaldehyde oxime. Alternatively, nucleophilic substitution of 4-(chloromethyl)quinoline with various amines can be utilized to introduce the methanamine moiety and its derivatives.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold.

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored for its potential in various therapeutic areas. The ability to introduce a wide range of substituents on the nitrogen atom allows for the modulation of lipophilicity, hydrogen bonding capacity, and steric bulk, leading to compounds with diverse biological activities.

Anticancer Activity

Quinoline derivatives have a long history in cancer chemotherapy, and the this compound scaffold is no exception. Derivatives of this core have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways.

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound ID | Modification on Methanamine | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-(4-chlorophenyl) | MCF-7 (Breast) | 5.2 | [1] |

| 2 | N-(3,4-dimethoxyphenyl) | HCT-116 (Colon) | 2.8 | [2] |

| 3 | N-benzyl | A549 (Lung) | 8.1 | [3] |

| 4 | N-(2-pyridinyl) | HeLa (Cervical) | 6.5 | [1] |

One of the key mechanisms through which some quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[4][5] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Simplified signaling pathway showing kinase inhibition by this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The quinoline scaffold has been a fruitful source of antibacterial and antimalarial drugs for decades. Derivatives of this compound have shown promising activity against a range of bacterial and parasitic pathogens.[6]

Table 2: Antimicrobial Activity of Selected this compound Analogs

| Compound ID | Modification on Methanamine | Microorganism | MIC (µg/mL) | Reference |

| 5 | N-octyl | Staphylococcus aureus | 16 | [7] |

| 6 | N-(2-fluorobenzyl) | Escherichia coli | 32 | [7] |

| 7 | N-cyclohexyl | Candida albicans | 8 | |

| 8 | N-(4-(trifluoromethyl)phenyl) | Plasmodium falciparum | 0.5 | [8] |

The mechanism of antimicrobial action for many quinoline derivatives involves the inhibition of essential microbial enzymes or interference with DNA replication. For example, some quinolones are known to target DNA gyrase and topoisomerase IV in bacteria.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.[5][9]

Table 3: Anti-inflammatory Activity of Selected this compound Analogs

| Compound ID | Modification on Methanamine | Assay | IC50 (µM) | Reference |

| 9 | N-(4-methoxyphenyl) | COX-2 Inhibition | 1.2 | [9] |

| 10 | N-(3-pyridinyl) | TNF-α Release | 3.5 | [5] |

| 11 | N-isobutyl | 5-LOX Inhibition | 5.8 | [9] |

The anti-inflammatory effects of these compounds can be attributed to their ability to modulate various signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the production of pro-inflammatory cytokines like TNF-α.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of a this compound derivative and a common biological assay.

Synthesis of N-benzyl-(quinolin-4-yl)methanamine

To a solution of 4-(chloromethyl)quinoline (1 mmol) in acetonitrile (20 mL) is added benzylamine (1.2 mmol) and potassium carbonate (2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product. The structure and purity of the compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the design and development of new therapeutic agents. Its synthetic accessibility and the ease with which its structure can be modified allow for the generation of large and diverse chemical libraries for biological screening. The demonstrated efficacy of its derivatives in preclinical models of cancer, infectious diseases, and inflammation highlights the significant potential of this scaffold in addressing unmet medical needs.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Further systematic modifications of the this compound core will help to elucidate the key structural features required for potent and selective biological activity.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their advancement into clinical development.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine [mdpi.com]

- 3. Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of Quinolin-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Quinolin-4-ylmethanamine, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a detailed analysis based on the well-established spectroscopic principles of the quinoline scaffold and data from closely related analogs. This document offers detailed hypothetical experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data, derived from spectral predictions and analysis of analogous structures, are summarized in structured tables for clarity and comparative purposes. Additionally, a generalized workflow for the spectroscopic characterization of such compounds is presented using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this compound and its derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, serves as a crucial building block for the synthesis of various biologically active molecules. Its structural characterization is paramount to ensure the identity, purity, and quality of synthetic intermediates and final products. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of the compound.

This guide outlines the expected spectroscopic features of this compound based on an analysis of its structural components: the quinoline core and the aminomethyl substituent at the 4-position.

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These values are estimations based on known data for similar quinoline derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the aminomethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.85 | d | 4.5 |

| H-3 | 7.45 | d | 4.5 |

| H-5 | 8.15 | d | 8.5 |

| H-6 | 7.60 | t | 7.5 |

| H-7 | 7.75 | t | 7.5 |

| H-8 | 8.05 | d | 8.5 |

| -CH₂- | 4.05 | s | - |

| -NH₂ | 1.80 | br s | - |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.5 |

| C-3 | 121.0 |

| C-4 | 148.0 |

| C-4a | 129.0 |

| C-5 | 130.0 |

| C-6 | 127.5 |

| C-7 | 129.5 |

| C-8 | 126.5 |

| C-8a | 148.5 |

| -CH₂- | 45.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds of the quinoline ring, as well as the N-H and C-N bonds of the aminomethyl group.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3300 | Medium, Doublet |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2950 - 2850 | Medium |

| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Strong to Medium |

| N-H bend (amine) | 1650 - 1580 | Medium |

| C-N stretch (amine) | 1250 - 1020 | Medium |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity |

| 158 | [M]⁺ (Molecular Ion) |

| 157 | [M-H]⁺ |

| 143 | [M-NH₂]⁺ |

| 130 | [M-CH₂NH₂]⁺ (Loss of aminomethyl radical) |

| 129 | Quinoline radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is expected to exhibit characteristic π → π* transitions.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Transition | Predicted λmax (nm) |

| π → π | ~230 |

| π → π | ~280 |

| n → π* | ~315 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Acquire the sample spectrum and ratio it against the background.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph. Acquire the spectrum with a standard electron energy of 70 eV.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is based on well-established principles and analysis of analogous compounds, experimental verification is crucial. The detailed protocols and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of this and related quinoline derivatives, facilitating efficient and accurate structural elucidation and quality control in drug discovery and development.

Quantum Chemical Investigations of Quinoline Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical methods in the study of quinoline derivatives for drug discovery and development. Quinoline, a heterocyclic aromatic compound, and its derivatives exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[1][2] Computational studies, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, have become indispensable tools for understanding the structural and electronic properties of these compounds and for designing novel therapeutic agents with enhanced efficacy.[3][4][5]

Core Applications in Drug Development

Quantum chemical investigations of quinoline derivatives have been instrumental in advancing several therapeutic areas, most notably in the development of anticancer, antimalarial, and antibacterial agents.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes and signaling pathways involved in cancer progression.[6][7] Computational studies have been pivotal in elucidating these mechanisms and in the design of more potent and selective inhibitors.

One of the primary targets for quinoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Overexpression or mutation of EGFR is a hallmark of many cancers. Molecular docking studies have revealed that quinoline derivatives can form strong interactions with key amino acid residues in the active site of EGFR, leading to its inhibition.[3] DFT analyses have further complemented these findings by calculating properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which help in understanding the electronic basis of the inhibitor-receptor interaction.[3]

Another important target is aromatase, an enzyme involved in the biosynthesis of estrogens.[8] Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer. 3D-QSAR and molecular docking studies have been employed to design novel quinoline-based aromatase inhibitors, with computational models helping to predict the inhibitory activity and to understand the structure-activity relationships.[8]

Telomerase, an enzyme responsible for maintaining telomere length and implicated in cellular immortalization, is another attractive target for cancer therapy.[5] Molecular modeling techniques, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been utilized to design and evaluate quinoline derivatives as telomerase inhibitors.[5]

The following table summarizes the anticancer activity of selected quinoline derivatives, highlighting their targets and in vitro efficacy.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | EGFR | A549, MCF7 | 0.015 ± 0.001 | [3] |

| 57 | Not Specified | Three cancer cell lines | 0.12 ± 0.01, 0.08 ± 0.01, 0.34 ± 0.03 | [9] |

| 62c | Not Specified | MCF-7, HepG2, HCT-116 | 1.82-8.06 µg/mL | [9] |

Antimalarial Activity

The quinoline scaffold is the backbone of several well-established antimalarial drugs, such as chloroquine and quinine.[10][11] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[12] Quantum chemical methods are being used to design novel quinoline derivatives that can overcome resistance.

Computational studies suggest that the antimalarial activity of some quinoline derivatives can be attributed to their ability to inhibit β-hematin formation, a crucial detoxification pathway for the malaria parasite.[10] Molecular hybridization approaches, combining the quinoline core with other pharmacophores, have led to the development of potent hybrid-dimers.[10] 2D and 3D-QSAR models have been developed to predict the antiplasmodial activity of quinoline derivatives and to guide the synthesis of new compounds with improved efficacy.[12]

The table below presents the antimalarial activity of various quinoline derivatives against P. falciparum.

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference | |---|---|---|---|---| | 40c | 3D7 (chloroquine-sensitive) | 1.99 |[10] | | 40c | RKL-9 (chloroquine-resistant) | 5.69 |[10] | | 40a | Pf3D7 (chloroquine-sensitive) | 0.25 |[10] | | 40d | Not Specified | 4.54 ± 0.16 |[10] | | 10 | PfDd2 (chloroquine-resistant) | 0.033 ± 0.007 |[13] | | 17 | PfW2 (chloroquine-resistant) | 0.097 ± 0.006 |[13] | | 41 | 3D7 | 0.05 |[14] | | 41 | K1 | 0.41 |[14] |

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents.[15][16] Quinoline derivatives have shown promise as potent antibacterial compounds, and computational methods are accelerating their development.[17][18]

One of the key bacterial targets for quinoline derivatives is DNA gyrase, a type II topoisomerase that is essential for DNA replication.[19] Molecular docking studies have been used to investigate the binding interactions between quinoline derivatives and the ATP binding pocket of DNA gyrase, providing insights for the design of effective inhibitors.[4]

Another important target is peptide deformylase (PDF), a metalloenzyme that is essential for bacterial protein synthesis.[20] In silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment, have guided the synthesis of quinoline derivatives as PDF inhibitors with significant antibacterial and antifungal activity.[20]

The following table summarizes the antibacterial activity of representative quinoline derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference | |---|---|---|---|---| | 2, 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 |[20] | | 8 | Vancomycin-resistant E. faecium | 4 |[15] | | 16, 17, 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 |[15] | | 27-32 | Mycobacterium tuberculosis H37Ra, Mycobacterium bovis BCG | 1.66 - 9.57 |[15] | | 4g, 4m | S. aureus ATCC 6538 | 7.81 |[21] |

Experimental and Computational Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of quinoline derivatives against cancer cell lines using the MTT assay.

Protocol:

-

Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using software like GraphPad Prism.[6][22]

Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of quinoline derivatives.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[3][8][16][23]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

-

Structure Optimization: The 3D structure of the quinoline derivative is drawn using software like GaussView. The geometry is then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)) in a computational chemistry software package like Gaussian.[24]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculations: From the optimized structure, various quantum chemical descriptors are calculated, including:

-

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are used to determine the electronic band gap, which is related to the chemical reactivity and stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to further characterize the reactivity of the molecule.[25]

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Protein and Ligand Preparation:

-

Protein: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added using software like AutoDockTools.

-

Ligand: The 3D structure of the quinoline derivative is prepared, and its geometry is optimized. Charges and rotatable bonds are defined.

-

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the grid box and to predict the binding poses and affinities.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Visualization software like PyMOL or Discovery Studio is used for this purpose.[26][27][28][29][30]

Signaling Pathways and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinoline derivatives and a general workflow for computational drug design.

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

Caption: Aromatase pathway for estrogen synthesis and its inhibition.

Caption: Inhibition of DNA gyrase by quinoline derivatives.

Caption: A general workflow for computational drug design of quinoline derivatives.

Conclusion

Quantum chemical investigations have profoundly impacted the field of drug discovery, particularly in the development of quinoline-based therapeutic agents. The integration of computational techniques such as DFT, molecular docking, and QSAR with experimental validation provides a powerful and efficient paradigm for designing novel drugs with improved potency, selectivity, and pharmacokinetic profiles. As computational power and methodologies continue to advance, the role of quantum chemistry in elucidating complex biological processes and in the rational design of new medicines is set to expand even further. This guide serves as a foundational resource for researchers and scientists engaged in the exciting and rapidly evolving area of quinoline-based drug development.

References

- 1. Frontiers | Estrogen Biosynthesis and Signal Transduction in Ovarian Disease [frontiersin.org]

- 2. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aromatase - Wikipedia [en.wikipedia.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents - ProQuest [proquest.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. ClinPGx [clinpgx.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 27. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 28. sites.ualberta.ca [sites.ualberta.ca]

- 29. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

The Therapeutic Potential of Quinoline Compounds: A Technical Guide for Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent chemical versatility allows for extensive functionalization, leading to a diverse array of compounds with a broad spectrum of pharmacological activities.[2] Quinoline derivatives have garnered significant attention in drug discovery due to their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] This technical guide provides an in-depth exploration of the therapeutic potential of quinoline compounds, focusing on their mechanisms of action, synthesis, and key experimental evaluation methodologies.

Anticancer Activity of Quinoline Compounds

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of malignancies, including breast, colon, lung, and renal cancers.[4][5] Their cytotoxic effects are mediated through various mechanisms of action, primarily targeting key cellular processes involved in cancer progression.[4][6]

Mechanisms of Anticancer Action

The anticancer activity of quinoline compounds is often attributed to their ability to interfere with DNA replication and cell division, and to modulate critical signaling pathways.

-

Topoisomerase Inhibition: A significant number of quinoline derivatives exert their anticancer effects by inhibiting topoisomerase enzymes (Topo I and Topo II), which are crucial for DNA replication and repair.[2][7][8] By stabilizing the topoisomerase-DNA cleavable complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

-

Kinase Inhibition: Quinoline-based compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[9] A key target is the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[1][10] Several quinoline derivatives have been shown to inhibit different isoforms of PI3K, leading to the dephosphorylation and inactivation of Akt and mTOR, thereby suppressing tumor growth.[9][11]

-

DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription. Additionally, certain quinoline-mustard conjugates act as alkylating agents, forming covalent bonds with DNA and inducing cytotoxicity.

-

Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.

-

Induction of Apoptosis: Regardless of the primary mechanism, the ultimate outcome of the action of many anticancer quinoline compounds is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways.[6]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of quinoline derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 1: IC50 Values of Selected Quinoline Derivatives Against Various Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | Compound 9i | A549 | Non-Small Cell Lung Cancer | 1.91 | [11] |

| Compound 9j | K-562 | Chronic Myelogenous Leukemia | 5.29 | [11] | |

| Quinoline-3-Carboxamides | Furan-derivative | MCF-7 | Breast Cancer | 3.35 | [9] |

| Pyrazolo[4,3-f]quinolines | Compound 1M | NUGC-3 | Gastric Cancer | <8 | [2] |

| Compound 2E | HCT-15 | Colon Cancer | <8 | [2] | |

| Quinoline-based Dihydrazones | Compound 3b | MCF-7 | Breast Cancer | 7.016 | [12] |

| Compound 3c | BEL-7402 | Hepatoma | 7.05 | [12] | |

| Quinoline-8-Sulfonamides | Compound 9a | A549 | Lung Cancer | 496 | [13] |

| 4-Anilinoquinoline-3-carbonitriles | Various Derivatives | HCT-116 | Colon Cancer | 4 - 43 | [13] |

Antimicrobial Activity of Quinoline Compounds

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[14]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline compounds are diverse and can involve:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to the accumulation of DNA strand breaks and bacterial cell death.

-

Disruption of Cell Wall Synthesis: Some novel quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is essential for maintaining cell integrity.

-

Inhibition of Peptide Deformylase (PDF): PDF is a bacterial enzyme that is crucial for protein maturation. Inhibition of this enzyme by certain quinoline derivatives leads to the accumulation of non-functional proteins and cell death.

-

Metal Chelation: The ability of some quinoline derivatives to chelate metal ions that are essential for microbial growth and enzymatic function can contribute to their antimicrobial activity.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro antimicrobial activity of quinoline compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: MIC Values of Selected Quinoline Derivatives Against Bacterial Strains

| Compound Class | Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Quinoline-2-one Derivatives | Compound 6c | MRSA (ATCC 33591) | Gram-positive | 0.75 | [9] |

| Compound 6c | VRE (ATCC 700802) | Gram-positive | 0.75 | [9] | |

| Compound 6l | MRSE (RP62A) | Gram-positive | 2.50 | [9] | |

| Facilely Accessible Quinolines | Compound 2 | MRSA | Gram-positive | 3.0 | |

| Compound 6 | C. difficile | Gram-positive | 1.0 | ||

| Oxazino Quinoline Derivatives | Compound 5d | S. aureus (MRSA) | Gram-positive | 0.125–8 | |

| Quinoline-Sulfonamide Hybrids | QS3 | E. coli | Gram-negative | 128 | [3] |

| QS3 | P. aeruginosa | Gram-negative | 64 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of quinoline compounds.

Synthesis of Quinoline Derivatives: The Skraup Reaction

The Skraup synthesis is a classic and versatile method for the preparation of the quinoline core.[11][14]

Materials:

-

Aniline (or a substituted aniline)

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (to moderate the reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add ferrous sulfate to the mixture to control the exothermic reaction.

-

Slowly add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

-

Heat the mixture under reflux for several hours. The reaction is often vigorous.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

-

The crude product can be purified by steam distillation or column chromatography.

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring.[14]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinoline compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the quinoline compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the quinoline compound to the wells. Include appropriate controls (vehicle control with DMSO, and untreated control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoline compound stock solution (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of the quinoline compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[10]

Materials:

-

Cancer cells treated with the quinoline compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-